REACTION_CXSMILES
|
Br[CH2:2][CH:3]1[O:7][CH2:6][CH2:5][O:4]1.[CH2:8]([O:10][C:11](=[O:19])[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([OH:18])[CH:13]=1)[CH3:9].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CN(C=O)C>[CH2:8]([O:10][C:11](=[O:19])[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH2:2][CH:3]2[O:7][CH2:6][CH2:5][O:4]2)[CH:13]=1)[CH3:9] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
BrCC1OCCO1
|
Name
|
|
Quantity
|
3.32 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)O)=O
|
Name
|
|
Quantity
|
5.53 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
all the solvents were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residues were partitioned between DCM (250 ml) and water (250 ml)
|
Type
|
CUSTOM
|
Details
|
The DCM layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was back-extracted with DCM (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (4×25 cm)
|
Type
|
WASH
|
Details
|
The product was eluted with 20% petroleum ether (60-80° C.) in DCM
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)OCC1OCCO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.63 g | |
YIELD: PERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |